

# The Role of 113-N16B in Pulmonary Drug Delivery: A Technical Guide

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## Compound of Interest

Compound Name: 113-N16B

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## Introduction

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene therapies. A critical component of the success of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery. While initial LNP formulations have shown a natural tropism for the liver, recent advancements have led to the design of LNPs capable of targeted delivery to other organs. This technical guide focuses on **113-N16B**, a novel ionizable lipidoid that is a key component of a lung-selective LNP system for mRNA delivery. This guide will provide an in-depth overview of the synthesis, formulation, and in vivo application of **113-N16B**-containing LNPs, supported by quantitative data, detailed experimental protocols, and visual diagrams of key workflows.

## The 113-N16B Lipidoid: Structure and Function

**113-N16B** is a synthetically designed ionizable lipidoid that, when formulated into an LNP, demonstrates a remarkable propensity for delivering its mRNA cargo to the lungs following systemic administration. Structurally, **113-N16B** is part of the "N-series" of lipidoids, which are characterized by an amide bond in their tail region. This is in contrast to the "O-series" which contain an ester bond and tend to target the liver. The precise molecular structure of the "113" amine head and the "N16B" tail of the **113-N16B** lipidoid dictates its physicochemical properties and, consequently, its in vivo behavior.

The primary role of **113-N16B** within the LNP is to facilitate the encapsulation of negatively charged mRNA and to promote its delivery across the cell membrane and subsequent release into the cytoplasm. The lung-targeting mechanism of **113-N16B** containing LNPs is not fully elucidated but is thought to be mediated by the unique protein corona that forms on the surface of the nanoparticles upon entering the bloodstream. This protein corona interacts with specific receptors or features of the pulmonary endothelium, leading to preferential uptake in the lungs.

## Quantitative Data on In Vivo Performance

The in vivo efficacy of **113-N16B** LNPs for pulmonary mRNA delivery has been demonstrated in murine models. The following tables summarize the key quantitative findings from a pivotal study published in the Proceedings of the National Academy of Sciences (PNAS).

Table 1: Comparison of In Vivo Luciferase Expression of N-Series LNPs in the Lungs

LNP Formulation	Amine Head	Lipidoid Tail	Luciferase Bioluminescence in Lungs (photons/s)
113-N16B	113	N16B	$\sim 1.0 \times 10^8$
304-N16B	304	N16B	$\sim 5.0 \times 10^7$
306-N16B	306	N16B	$\sim 2.0 \times 10^9$

Data are approximated from graphical representations in the source publication for comparative purposes.

Table 2: Cellular Tropism of **113-N16B** and 306-N16B LNPs in the Lungs

LNP Formulation	% Transfected Endothelial Cells	% Transfected Macrophages	% Transfected Epithelial Cells
113-N16B	69.6%	18.9%	7.3%
306-N16B	33.6%	1.9%	1.5%

These data highlight that while the 306-N16B LNP exhibits higher overall luciferase expression in the lungs, the **113-N16B** LNP demonstrates a broader cellular transfection profile, with significant delivery to endothelial cells, macrophages, and epithelial cells.[1] This makes **113-N16B** a versatile tool for targeting multiple cell types within the pulmonary environment.

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of **113-N16B** LNPs.

### Synthesis of 113-N16B Lipidoid

The N-series lipidoids, including **113-N16B**, are synthesized via a solvent-free Michael addition reaction.

Materials:

- Amine head (e.g., commercially available amine "113")
- Acrylamide tail (e.g., "N16B")
- Reaction vessel
- Magnetic stirrer
- Purification system (e.g., column chromatography)

Protocol:

- Combine the amine head and acrylamide tail in a reaction vessel in a predetermined molar ratio.
- The reaction is allowed to proceed without a solvent, typically with magnetic stirring at room temperature or with gentle heating, for a specified duration (e.g., 24-48 hours).
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- Upon completion, purify the resulting lipidoid using column chromatography to remove any unreacted starting materials and byproducts.
- Characterize the final product to confirm its identity and purity using techniques like NMR and mass spectrometry.

## Formulation of **113-N16B** LNPs with mRNA

The **113-N16B** LNPs encapsulating mRNA are formulated using a microfluidic mixing technique.

Materials:

- **113-N16B** lipidoid
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Ethanol
- mRNA in an acidic buffer (e.g., citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis system

Protocol:

- Prepare a lipid stock solution in ethanol containing **113-N16B**, cholesterol, DOPC, and DMG-PEG2000 in a molar ratio of 50:38.5:10:1.5.
- Prepare an aqueous solution of the desired mRNA in a low pH buffer.
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

- Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.
- Collect the resulting LNP suspension.
- Dialyze the LNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
- Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

## In Vivo Evaluation in Ai14 Reporter Mice

The Ai14 transgenic mouse model is utilized to track the cellular destination of the delivered mRNA. These mice have a loxP-flanked stop cassette preceding a tdTomato fluorescent protein reporter. Delivery of Cre recombinase mRNA results in the expression of Cre, which excises the stop cassette and leads to tdTomato expression in the transfected cells.

Materials:

- Ai14 transgenic mice
- **113-N16B** LNPs encapsulating Cre mRNA
- Sterile saline for injection
- In Vivo Imaging System (IVIS)
- Confocal microscope
- Flow cytometer

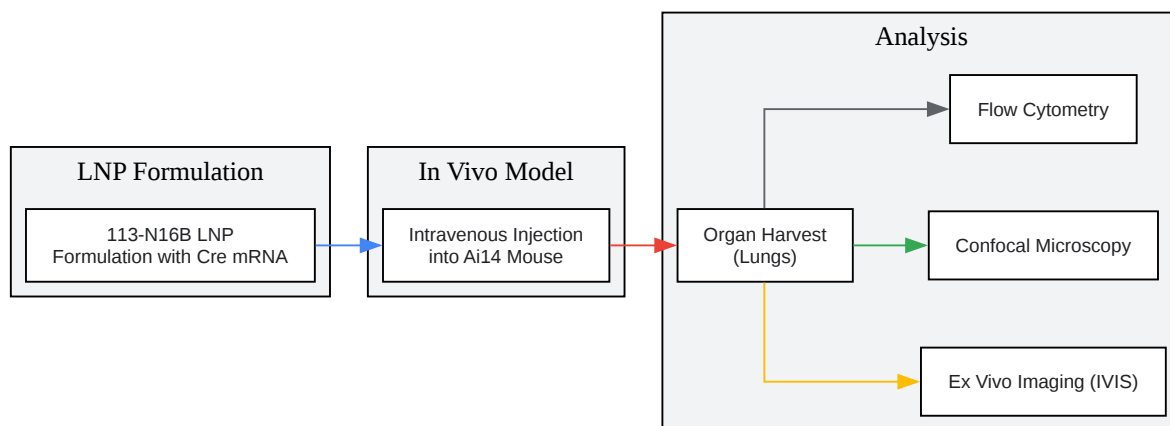
Protocol:

- Administer the Cre mRNA-loaded **113-N16B** LNPs to Ai14 mice via intravenous (tail vein) injection at a specified dosage (e.g., 0.75 mg mRNA/kg).

- At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice and harvest the lungs and other organs.
- Ex Vivo Imaging: Image the harvested organs using an IVIS to visualize the macroscopic distribution of tdTomato fluorescence.
- Confocal Microscopy:
  - Fix the lung tissue in 4% paraformaldehyde.
  - Embed the tissue in optimal cutting temperature (OCT) compound and prepare frozen sections.
  - Mount the sections on microscope slides and stain with appropriate markers if necessary (e.g., DAPI for nuclei).
  - Image the sections using a confocal microscope to visualize the cellular localization of tdTomato fluorescence.
- Flow Cytometry:
  - Process the lung tissue into a single-cell suspension by mechanical and enzymatic digestion.
  - Stain the cells with fluorescently labeled antibodies against cell surface markers for endothelial cells (e.g., CD31), macrophages (e.g., F4/80), and epithelial cells (e.g., EpCAM).
  - Analyze the cell suspension using a flow cytometer to quantify the percentage of tdTomato-positive cells within each cell population.

## Visualizing Key Processes

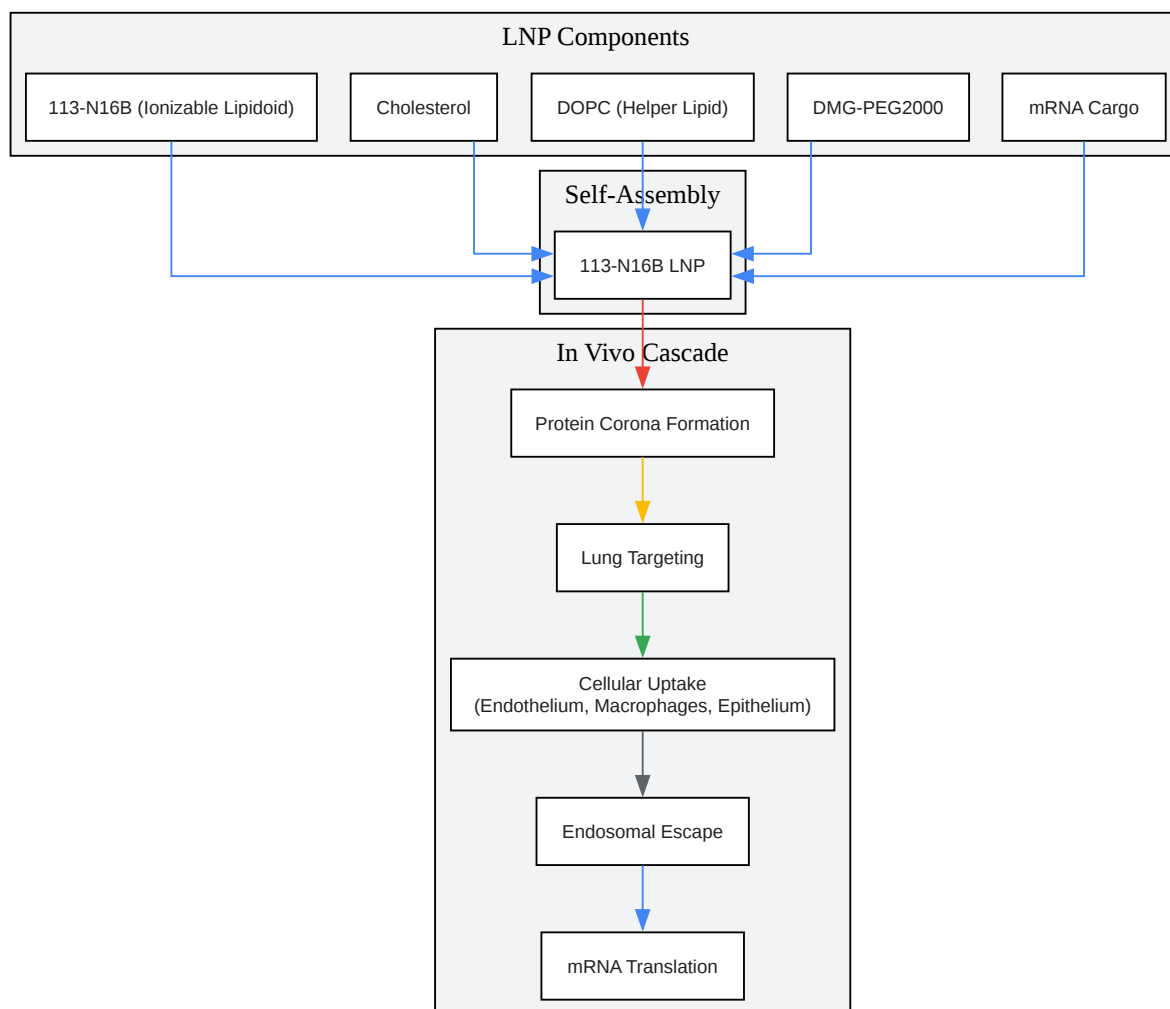
### Experimental Workflow for In Vivo Evaluation



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Caption: Workflow for evaluating **113-N16B** LNP-mediated mRNA delivery in vivo.

## Logical Relationship of LNP Components and Lung Targeting



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## References

- 1. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
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